(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule characterized by its unique structural features, including an iodinated phenoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the iodinated phenoxy group: This can be achieved through the iodination of a suitable phenol derivative using iodine and an oxidizing agent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The iodinated phenoxy group is then coupled with a suitable enone derivative under basic conditions to form the desired enone intermediate.
Cyclization and esterification: The enone intermediate undergoes cyclization to form the hexahydro-2H-cyclopenta[b]furan ring system, followed by esterification with benzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The iodinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Compounds used in dye-sensitized solar cells: These compounds share some structural similarities and are used in applications related to solar energy.
Uniqueness
The uniqueness of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its combination of an iodinated phenoxy group and a trifluoromethyl group, which imparts specific chemical and physical properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C25H20F3IO6 |
---|---|
Molecular Weight |
600.3 g/mol |
IUPAC Name |
[(3aS,4S,5S,6aR)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C25H20F3IO6/c26-25(27,28)15-6-9-19(29)22(10-15)33-13-16(30)7-8-17-18-11-23(31)34-21(18)12-20(17)35-24(32)14-4-2-1-3-5-14/h1-10,17-18,20-21H,11-13H2/b8-7+/t17-,18-,20-,21+/m0/s1 |
InChI Key |
HYJWNKVPACIRCT-LCVGYMCKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=C(C=CC(=C4)C(F)(F)F)I |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=C(C=CC(=C4)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.